(2-Chloro-4,5-dimethoxyphenyl)boronic acid
Overview
Description
“(2-Chloro-4,5-dimethoxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds containing a boron atom bonded to three oxygen atoms, one of which is through a carbon atom . They have been widely studied in medicinal chemistry due to their potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of “(2-Chloro-4,5-dimethoxyphenyl)boronic acid” is C8H10BClO4 .Chemical Reactions Analysis
Boronic acids, such as “(2-Chloro-4,5-dimethoxyphenyl)boronic acid”, can participate in various chemical reactions. For example, they can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a type of chemical reaction where an organoboron compound (like 2-Chloro-4,5-dimethoxyphenylboronic acid) is cross-coupled with an organic halide by a palladium(0) catalyst . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Negishi Coupling
Similar to the Suzuki-Miyaura coupling, the Negishi coupling also involves the cross-coupling of organoboron compounds with organic halides. However, this reaction uses a nickel or palladium catalyst and a zinc reagent .
Synthesis of Biaryl Compounds
Biaryl compounds are a class of organic compounds that contain two aromatic rings. The Suzuki-Miyaura coupling, which can involve 2-Chloro-4,5-dimethoxyphenylboronic acid, is a common method for synthesizing these compounds .
Material Science Research
Organoboron compounds like 2-Chloro-4,5-dimethoxyphenylboronic acid can be used in material science research. For example, they can be used in the development of new materials with unique properties .
Chemical Synthesis
2-Chloro-4,5-dimethoxyphenylboronic acid can be used as a reagent in various chemical syntheses. It can react with other compounds to form new substances, which can then be used in further reactions .
Chromatography
In chromatography, organoboron compounds can be used as ligands. These compounds can bind to certain molecules, allowing them to be separated from a mixture .
Future Directions
The future directions of research on boronic acids, including “(2-Chloro-4,5-dimethoxyphenyl)boronic acid”, involve extending the studies in medicinal chemistry in order to obtain new promising drugs . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds via the reaction of organoboron compounds with organic halides .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-Chloro-4,5-dimethoxyphenylboronic acid would interact with a palladium catalyst and an organic halide . The boronic acid donates its organyl group to the palladium complex in a process called transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid, it is likely to have good stability and reactivity, which are important for its role in suzuki-miyaura coupling reactions .
Result of Action
Its role in suzuki-miyaura coupling reactions suggests it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of various organic compounds .
Action Environment
The action of 2-Chloro-4,5-dimethoxyphenylboronic acid in Suzuki-Miyaura coupling reactions is influenced by several environmental factors. These include the presence of a palladium catalyst, an organic halide, and suitable reaction conditions . The compound is stable under inert atmosphere and should be stored at 2-8°C .
properties
IUPAC Name |
(2-chloro-4,5-dimethoxyphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVSDBMTEFWBQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OC)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethoxyphenylboronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.